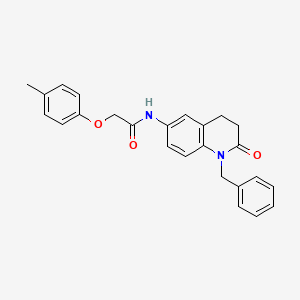

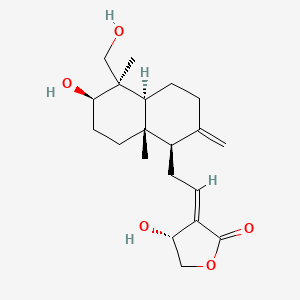

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide, also known as BTOA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BTOA is a heterocyclic compound that contains a quinoline ring and an amide group. The synthesis of BTOA is a complex process that involves several steps, including the condensation of 2-aminobenzophenone with 4-methylphenol, followed by acetylation and benzyl protection.

Scientific Research Applications

Antitumor Activity

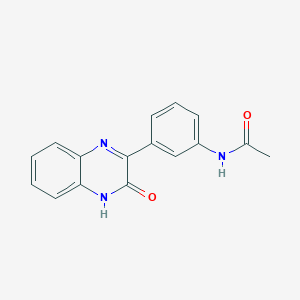

One notable application of derivatives similar to N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide is in the field of antitumor research. A study by Ibrahim A. Al-Suwaidan et al. (2016) described the synthesis and evaluation of 3-benzyl-substituted-4(3H)-quinazolinones for in vitro antitumor activity. These compounds demonstrated significant broad-spectrum antitumor activity, with certain derivatives exhibiting selective activities toward specific cancer cell lines, such as CNS, renal, breast cancer, and leukemia. The molecular docking methodology suggested potential mechanisms through inhibition of critical kinases like EGFR-TK and B-RAF kinase, which could inhibit the growth of melanoma cell lines, similar to known inhibitors (Al-Suwaidan et al., 2016).

Binding Characteristics and Peripheral Benzodiazepine Receptors

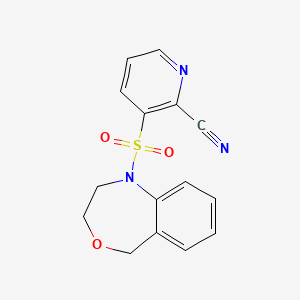

Another derivative, [3H]N-(2,5-dimethoxybenzyl)-N-(5-fluoro-2-phenoxyphenyl)acetamide, identified as a potent and selective ligand for peripheral benzodiazepine receptors, was investigated for its binding characteristics in mitochondrial fractions of the rat brain. The study highlighted the compound's high affinity and selectivity towards peripheral benzodiazepine receptors, offering insights into the physiological relevance of these receptors and suggesting potential applications in neurological studies (Chaki et al., 1999).

Structural Aspects and Properties

Research on amide-containing isoquinoline derivatives, such as N-cyclohexyl-2-(quinolin-8-yloxy) acetamide, has explored their structural aspects, properties, and potential applications. These compounds have been shown to form crystalline salts and inclusion compounds with enhanced fluorescence properties, which could have implications for material science and fluorescence-based applications (Karmakar et al., 2007).

Antimicrobial Activity

Derivatives of N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide have also been synthesized and evaluated for their antimicrobial activity. A study conducted by N. Rao et al. (2020) on 4-benzylidene-2-((1-phenyl-3,4-dihydroisoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives highlighted their potential in addressing microbial infections. The research pointed out the significant antibacterial activity of these compounds, especially those with bromine substitutions, indicating their potential as lead compounds for developing new antimicrobial agents (Rao et al., 2020).

properties

IUPAC Name |

N-(1-benzyl-2-oxo-3,4-dihydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c1-18-7-11-22(12-8-18)30-17-24(28)26-21-10-13-23-20(15-21)9-14-25(29)27(23)16-19-5-3-2-4-6-19/h2-8,10-13,15H,9,14,16-17H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYWXYFQLUNGYIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NC2=CC3=C(C=C2)N(C(=O)CC3)CC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-benzyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-methylphenoxy)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-butylphenyl)-2-((4-oxo-3-(p-tolyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2974795.png)

![1-[(2,4-difluorophenyl)methyl]-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2974797.png)

![N-[1-(propan-2-yl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]prop-2-enamide](/img/structure/B2974799.png)

![3-(4-Chlorophenyl)-1-(3-fluorobenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2974803.png)

![[2-(4-Chloroanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate](/img/structure/B2974804.png)

![2-(4-Hydroxyphenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2974805.png)

![[2-[(4-Methylphenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate](/img/structure/B2974812.png)

![3-allyl-8-isobutyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2974815.png)

![(1-(benzo[d]thiazol-2-yl)-5-isopropyl-1H-pyrazol-3-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2974816.png)

![3-(Benzenesulfonyl)-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2974817.png)